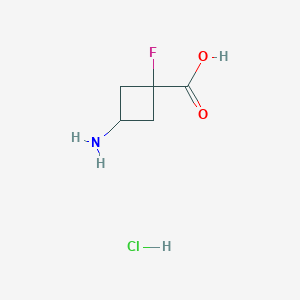

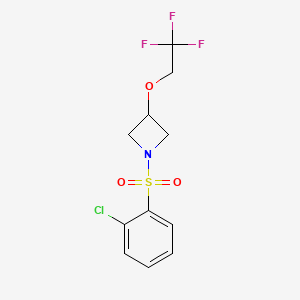

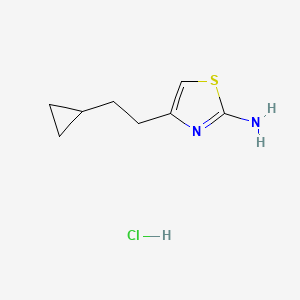

![molecular formula C27H18N2O3 B2523067 N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-benzoylbenzamide CAS No. 361173-47-9](/img/structure/B2523067.png)

N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-benzoylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-benzoylbenzamide” is a compound with the molecular formula C19H13N3O2 . It belongs to the class of organic compounds known as alpha amino acid amides .

Synthesis Analysis

Benzoxazole derivatives can be synthesized from o-amino(thio)phenols and aldehydes using samarium triflate as a reusable acid catalyst under mild reaction conditions in aqueous medium . A sequential one-pot procedure for the synthesis of either 2-(hetero)aryl or 2-styryl benzoxazoles from aryl and vinyl bromides involves an initial aminocarbonylation with 2-aminophenols as nucleophiles followed by an acid-mediated ring closure to generate the heterocycle .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string c1ccc2c(c1)nc(o2)c3ccc(cc3)NC(=O)c4cccnc4 .

Chemical Reactions Analysis

Benzoxazoles can undergo various chemical reactions. For instance, the combination of sulfur and DABCO efficiently promotes a reductive coupling/annulation of o-nitrophenols or o-nitroanilines with benzaldehydes .

Physical and Chemical Properties Analysis

The compound has a density of 1.3±0.1 g/cm3, a boiling point of 414.5±25.0 °C at 760 mmHg, and a flash point of 204.5±23.2 °C . It has 5 H bond acceptors, 1 H bond donor, and 3 freely rotating bonds .

Scientific Research Applications

Synthesis and Antimicrobial Activity

One study discussed the synthesis of fluorobenzamides containing thiazole and thiazolidine, highlighting the antimicrobial potential of such compounds. Fluorine atoms in the benzoyl group significantly enhanced antimicrobial activity, suggesting that modifications in the benzoyl group, similar to those in N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-benzoylbenzamide, could impart useful biological properties (Desai, Rajpara, & Joshi, 2013).

PPARgamma Agonism and Antidiabetic Activity

Another area of interest involves N-(2-benzoylphenyl)-L-tyrosine PPARgamma agonists, which are evaluated for their antidiabetic activity in rodent models. The exploration of the N-aryl substituent's structure-activity relationship indicates the potential of benzoylphenyl derivatives in treating type 2 diabetes, which could relate to the therapeutic potential of benzoylbenzamide derivatives (Cobb et al., 1998).

Material Science Applications

In material science, the synthesis and characterization of polybenzoxazine with a phenylnitrile functional group have been reported. These materials exhibit improved thermal stability and dynamic mechanical properties, suggesting that benzoxazole derivatives like this compound could have applications in the development of advanced materials with desirable thermal and mechanical characteristics (Qi et al., 2009).

Future Directions

The development of new potential chemotherapy drugs is increasing due to the existing antibiotic resistance (MDR-TB) to tuberculosis . Therefore, the study and development of benzoxazole derivatives like “N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-benzoylbenzamide” could be a promising direction for future research.

Mechanism of Action

Target of action

Benzoxazole derivatives are known to interact with a variety of biological targets. For instance, they have been found within the chemical structures of pharmaceutical drugs such as flunoxaprofen and tafamidis . They are also known for their antifungal, antiallergic, antitumoral, and antiparasitic activity .

Mode of action

The exact mode of action can vary depending on the specific benzoxazole derivative and its target. For example, some benzoxazole derivatives may inhibit certain enzymes, while others may interact with specific receptors or other cellular components .

Biochemical pathways

Again, the affected pathways can vary widely. Some benzoxazole derivatives may affect signal transduction pathways, metabolic pathways, or other cellular processes .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of benzoxazole derivatives can vary depending on the specific compound. Some may be well absorbed and distributed throughout the body, while others may be rapidly metabolized and excreted .

Result of action

The molecular and cellular effects can include changes in enzyme activity, alterations in cellular signaling, and effects on cell growth and proliferation .

Action environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of benzoxazole derivatives .

Properties

IUPAC Name |

N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-benzoylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H18N2O3/c30-25(18-6-2-1-3-7-18)19-10-12-20(13-11-19)26(31)28-22-16-14-21(15-17-22)27-29-23-8-4-5-9-24(23)32-27/h1-17H,(H,28,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLJISLJUKMRSQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5O4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

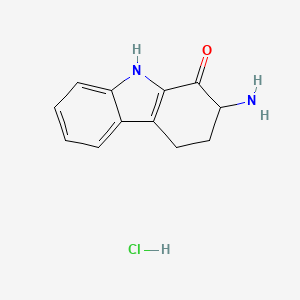

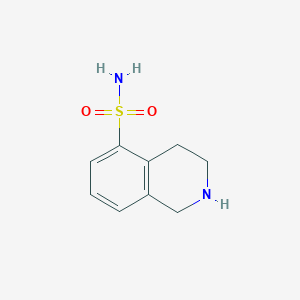

![2-[[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-propylquinazolin-4-one](/img/structure/B2522993.png)

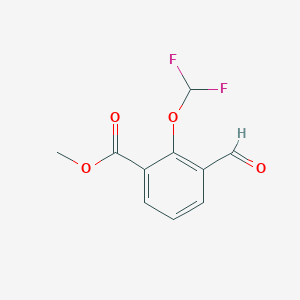

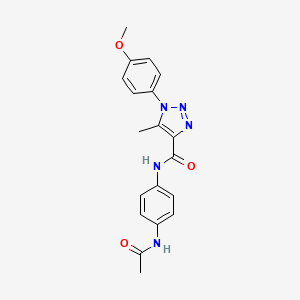

![N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-N'-(2-methoxyphenyl)oxamide](/img/structure/B2522995.png)

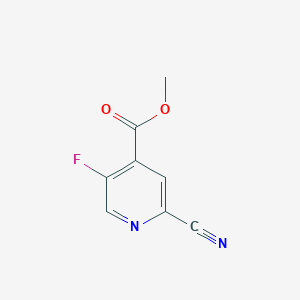

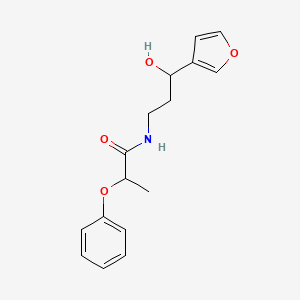

![(E)-2-amino-1-((2,3-dimethoxybenzylidene)amino)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2523000.png)

![2-[(3,4-Dichlorophenyl)methyl]-4,6,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2523002.png)

![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-{1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}piperazine](/img/structure/B2523005.png)